molecular formula C9H10Cl2N4 B8460934 9-(tert-butyl)-2,6-dichloro-9H-purine

9-(tert-butyl)-2,6-dichloro-9H-purine

Cat. No.: B8460934
M. Wt: 245.11 g/mol
InChI Key: CQLYJLJZGZDGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(tert-butyl)-2,6-dichloro-9H-purine is a useful research compound. Its molecular formula is C9H10Cl2N4 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

9-tert-butyl-2,6-dichloropurine

InChI

InChI=1S/C9H10Cl2N4/c1-9(2,3)15-4-12-5-6(10)13-8(11)14-7(5)15/h4H,1-3H3

InChI Key

CQLYJLJZGZDGAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dichloro-9H-purine (8.00 g, 40 mmol, 1.00 eq) and Na2SO4 (96.2 g, 677 mmol, 16.0 eq) in tert-butanol (380 mL) was added concentrated H2SO4 (11.3 mL, 211 mmol, 5 eq). The reaction mixture was heated at 120° C. with vigorous stirring under a reflux condenser [Caution: Gas evolution]. During the following 10 hr, additional H2SO4 (26 mL), Na2SO4 (75 g), and tert-butanol (350 mL) were added to the reaction mixture in several portions. After a further 6 hr of heating, the reaction mixture was cooled to ambient temperature, quenched with NaHCO3(s) added portionwise [Caution: Gas evolution], and diluted with water (300 mL) and EtOAc (300 mL). The layers were separated and the aqueous layer was further extracted with EtOAc (2×300 mL). The combined organics were washed with sat. aq. NaHCO3 and brine, dried (Na2SO4), and concentrated under reduced pressure. The crude reaction mixture was purified via flash chromatography eluting with a gradient of 0-50% EtOAc in heptane to give the title compound (4.09 g, 40% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.73 (s, 1H) 1.73 (s, 9H). m/z (APCI+) for C9H10Cl2N4 245.1/247.1 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Name
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Three
Yield
40%

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